molecular formula C12H13FN4O2S B2376494 N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide CAS No. 1396846-20-0

N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2376494
CAS No.: 1396846-20-0
M. Wt: 296.32
InChI Key: WTDYVFKIMVJUTG-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide is a compound that belongs to the class of heterocyclic aromatic compounds It contains a pyrimidine ring substituted with a dimethylamino group at the 2-position and a fluorobenzenesulfonamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Fluorobenzenesulfonamide Group: The final step involves the sulfonation of the pyrimidine ring with a fluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound may be used in the study of enzyme inhibition and receptor binding.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzenesulfonamide group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)pyrimidin-5-yl)-2-chlorobenzenesulfonamide
  • N-(2-(dimethylamino)pyrimidin-5-yl)-2-bromobenzenesulfonamide
  • N-(2-(dimethylamino)pyrimidin-5-yl)-2-iodobenzenesulfonamide

Uniqueness

N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to its halogenated counterparts.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2S/c1-17(2)12-14-7-9(8-15-12)16-20(18,19)11-6-4-3-5-10(11)13/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDYVFKIMVJUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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